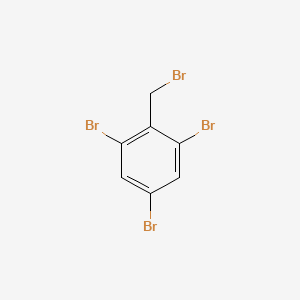
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin is a synthetic porphyrin derivative with the molecular formula C68H94N4O2 and a molecular weight of 999.49 g/mol . Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by its two octadecyloxyphenyl groups attached at the 5 and 15 positions of the porphyrin ring, making it a unique and versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-(octadecyloxy)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by the introduction of octadecyloxyphenyl groups. The reaction conditions often include:
Solvents: Dichloromethane (DCM) or chloroform
Catalysts: Trifluoroacetic acid (TFA) or boron trifluoride etherate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better control and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: Conversion to porphyrin oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the porphyrin ring using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions at the meso positions using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products
Oxidation: Porphyrin oxides
Reduction: Reduced porphyrins
Substitution: Halogenated porphyrins
Wissenschaftliche Forschungsanwendungen
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,15-Bis(4-(octadecyloxy)phenyl)porphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy (PDT), where the compound is activated by light to produce ROS, leading to the destruction of cancer cells . The molecular targets include cellular membranes and DNA, causing oxidative damage and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Known for its use in catalysis and as a photosensitizer in PDT.
5,15-Bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin: Used in supramolecular chemistry and self-assembly studies.
5,15-Bis(4-methoxycarbonylphenyl)-10,20-bis(4-nitrophenyl)porphyrin: Employed in the synthesis of porphyrin-based materials.
Uniqueness
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin stands out due to its long alkyl chains, which enhance its solubility in organic solvents and its ability to form stable films. This makes it particularly suitable for applications in organic electronics and photovoltaics .
Eigenschaften
Molekularformel |
C68H94N4O2 |
|---|---|
Molekulargewicht |
999.5 g/mol |
IUPAC-Name |
5,15-bis(4-octadecoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H94N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51-73-61-43-35-55(36-44-61)67-63-47-39-57(69-63)53-59-41-49-65(71-59)68(66-50-42-60(72-66)54-58-40-48-64(67)70-58)56-37-45-62(46-38-56)74-52-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-50,53-54,69,72H,3-34,51-52H2,1-2H3 |
InChI-Schlüssel |
UEFSWGRXCGLANC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCCCCCCCCCCCCCCCCC)C=C4)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
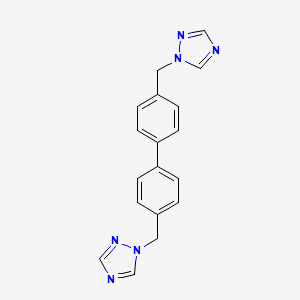
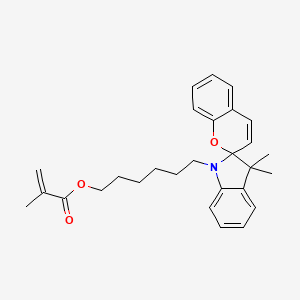
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
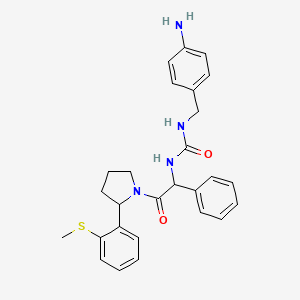
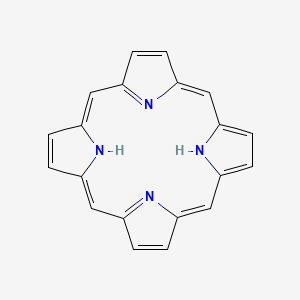
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)




